molecular formula C21H15N5O10S2 B175372 6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid CAS No. 131816-87-0

6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

Cat. No. B175372
M. Wt: 561.5 g/mol
InChI Key: SFHYNDMGZXWXBU-LIMNOBDPSA-N
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Description

The compound “6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid” is a chemical substance with the CAS No. 131816-87-01. However, there is limited information available about this specific compound in the literature123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions4. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results. However, it’s known that the compound is a derivative of the indole structure5, which is a common structure in many bioactive compounds.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, indole derivatives have been reported to have various biological activities, including antiviral properties5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, it’s known that the compound is a derivative of the indole structure5, which is a common structure in many bioactive compounds.


Safety And Hazards

There is no specific safety and hazard information available for this compound from the search results. It’s always important to handle chemical substances with appropriate safety measures.


Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities5. Therefore, further research into the properties and potential applications of this compound could be a promising direction.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.


properties

IUPAC Name

6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O10S2/c22-18-13-5-12(37(31,32)33)6-14-17(13)15(7-16(18)38(34,35)36)20(29)26(19(14)28)25-21(30)24-23-8-10-2-1-3-11(4-10)9-27/h1-9H,22H2,(H2,24,25,30)(H,31,32,33)(H,34,35,36)/b23-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYNDMGZXWXBU-LIMNOBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=NNC(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C=O)/C=N/NC(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

CAS RN

131816-87-0
Record name Compound A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131816870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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